Trimethylsilyl 2,2,2-trifluoro-N-phenylethanehydrazonate
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Overview
Description
Trimethylsilyl 2,2,2-trifluoro-N-phenylethanehydrazonate is a chemical compound that features a trimethylsilyl group, a trifluoromethyl group, and a phenylethanehydrazonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2,2,2-trifluoro-N-phenylethanehydrazonate typically involves the reaction of trimethylsilyl chloride with 2,2,2-trifluoro-N-phenylethanehydrazonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2,2,2-trifluoro-N-phenylethanehydrazonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced hydrazonate derivatives.
Substitution: Formation of new silyl derivatives or other substituted products.
Scientific Research Applications
Trimethylsilyl 2,2,2-trifluoro-N-phenylethanehydrazonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Trimethylsilyl 2,2,2-trifluoro-N-phenylethanehydrazonate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, while the trifluoromethyl group can enhance the compound’s stability and reactivity. The phenylethanehydrazonate moiety can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another compound with a trimethylsilyl group and fluorinated functional groups.
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: Contains a trimethylsilyl group and a trifluoromethanesulfonate moiety.
Uniqueness
Trimethylsilyl 2,2,2-trifluoro-N-phenylethanehydrazonate is unique due to the presence of both a trifluoromethyl group and a phenylethanehydrazonate moiety, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
91152-81-7 |
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Molecular Formula |
C11H15F3N2OSi |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
trimethylsilyl 2,2,2-trifluoro-N-phenylethanehydrazonate |
InChI |
InChI=1S/C11H15F3N2OSi/c1-18(2,3)17-10(11(12,13)14)16-15-9-7-5-4-6-8-9/h4-8,15H,1-3H3 |
InChI Key |
DKOYLDOXQKTGMM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=NNC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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